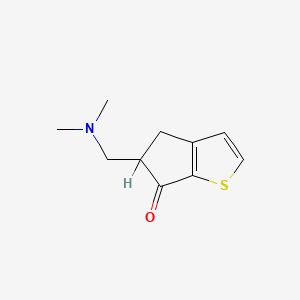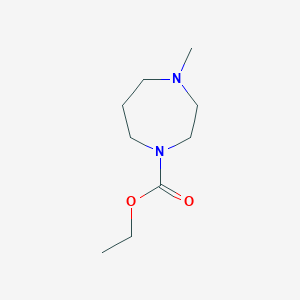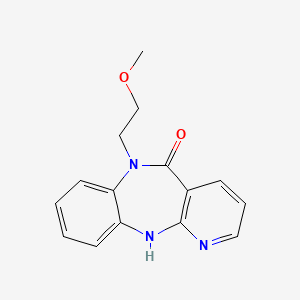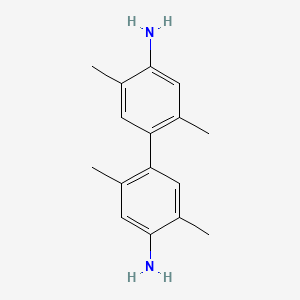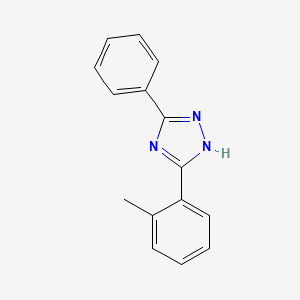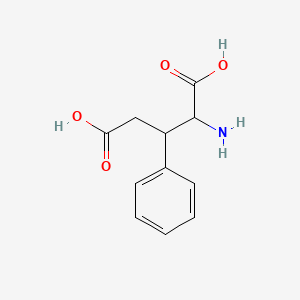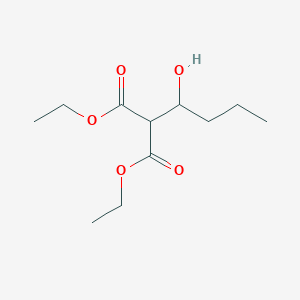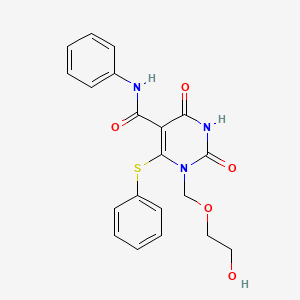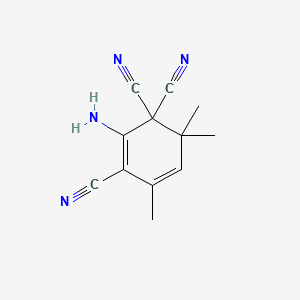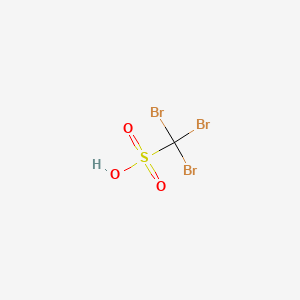
Tribromomethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromomethanesulfonic acid is a chemical compound that belongs to the family of sulfonic acids It is characterized by the presence of three bromine atoms attached to a methanesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromomethanesulfonic acid can be synthesized through the bromination of phenylmethanesulfonate. The process involves treating phenylmethanesulfonate with potassium hypobromite (KOBr), leading to the formation of phenylmethanesulfonate tribromide (C6H5OSO2CBr3). This intermediate can then be split under basic conditions to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The separation of by-products and purification of the acid are critical steps in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Tribromomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions may produce various substituted methanesulfonic acids.
Aplicaciones Científicas De Investigación
Tribromomethanesulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of tribromomethanesulfonic acid involves its interaction with molecular targets and pathways. It can act as a strong acid, donating protons to various substrates, and can also participate in electrophilic substitution reactions. The presence of bromine atoms enhances its reactivity and allows it to engage in unique chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trichloromethanesulfonic acid: Similar in structure but with chlorine atoms instead of bromine.
Methanesulfonic acid: The simplest member of the sulfonic acid family, used widely in industry and research
Uniqueness
Tribromomethanesulfonic acid is unique due to the presence of three bromine atoms, which confer distinct chemical properties compared to its fluorinated and chlorinated counterparts.
Propiedades
Número CAS |
5398-23-2 |
|---|---|
Fórmula molecular |
CHBr3O3S |
Peso molecular |
332.80 g/mol |
Nombre IUPAC |
tribromomethanesulfonic acid |
InChI |
InChI=1S/CHBr3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) |
Clave InChI |
DNUYPCSVTPIXRE-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)O)(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



